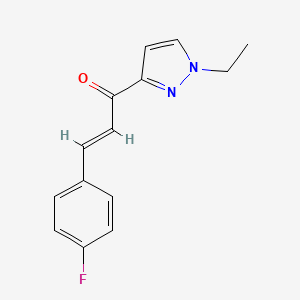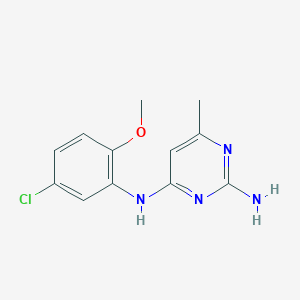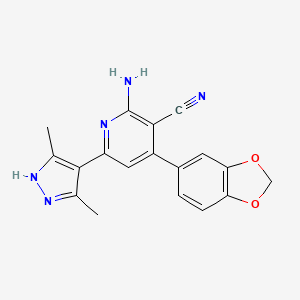
1-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one, also known as EFPM, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. 1-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the cell cycle. This leads to cell death and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
1-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one has been found to have low toxicity in normal cells, indicating its potential as a selective anti-cancer agent. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. 1-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one has several advantages for lab experiments, including its high potency and selectivity against cancer cells. It has also been found to have low toxicity in normal cells, making it a promising candidate for further development as an anti-cancer agent. However, 1-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one has limited solubility in water, which can make it difficult to use in some experiments. It also has a short half-life, which can affect its effectiveness in vivo.
Direcciones Futuras
Future research on 1-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one could focus on improving its solubility and stability, as well as exploring its potential applications in combination with other anti-cancer agents. 1-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one could also be studied for its potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Further studies could also investigate the mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one in more detail, as well as its effects on different types of cancer cells.
Métodos De Síntesis
1-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one can be synthesized through a multistep process starting from 4-fluorobenzaldehyde and 1-ethyl-3-methyl-1H-pyrazol-5-amine. The first step involves the condensation of 4-fluorobenzaldehyde and 1-ethyl-3-methyl-1H-pyrazol-5-amine to form 1-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine. This intermediate is then subjected to a Claisen-Schmidt condensation reaction with propionaldehyde to yield 1-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one.
Aplicaciones Científicas De Investigación
1-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
(E)-1-(1-ethylpyrazol-3-yl)-3-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-2-17-10-9-13(16-17)14(18)8-5-11-3-6-12(15)7-4-11/h3-10H,2H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMFHXJCWYCYGO-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CC(=N1)C(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5377782.png)
![ethyl 2,5,6-trichloro-4-{[4-(trifluoromethoxy)phenyl]amino}nicotinate](/img/structure/B5377797.png)
![allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B5377802.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B5377806.png)
![N-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N,N'-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5377811.png)
![1-(cyclopropylcarbonyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5377830.png)
![2-{2-[(4-methoxyphenyl)amino]-1-propen-1-yl}-3,4-diphenyl-1,3-thiazol-3-ium bromide](/img/structure/B5377831.png)
![N-[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]urea](/img/structure/B5377834.png)
![4-(cyclopropylmethyl)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5377836.png)
![2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5377839.png)
![3-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5377862.png)
![ethyl 2-(1H-indol-3-ylmethylene)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5377866.png)